

"4-Chloroimidazo[1,2-a]quinoxaline" basic properties

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Compound of Interest

Compound Name: 4-Chloroimidazo[1,2-a]quinoxaline

CAS No.: 191349-69-6

Cat. No.: B1600370

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Technical Monograph: **4-Chloroimidazo[1,2-a]quinoxaline**

Executive Summary

4-Chloroimidazo[1,2-a]quinoxaline (CAS: 191349-69-6) is a fused tricyclic nitrogen heterocycle serving as a critical electrophilic scaffold in medicinal chemistry. Structurally, it consists of an imidazole ring fused to a quinoxaline core, with a reactive chlorine atom at the C4 position.

This molecule is not a final drug product but a high-value intermediate.^[1] Its primary utility lies in its reactivity: the chlorine atom at C4 is highly susceptible to nucleophilic aromatic substitution (

), allowing researchers to rapidly generate diverse libraries of bioactive compounds. Derivatives of this scaffold, particularly the "Imiquinalines," have demonstrated significant efficacy in oncology (melanoma treatment) and kinase inhibition.

Chemical Identity & Properties

Property	Data
IUPAC Name	4-Chloroimidazo[1,2-a]quinoxaline
CAS Number	191349-69-6
Molecular Formula	
Molecular Weight	203.63 g/mol
Appearance	Off-white to pale yellow solid (typical)
Solubility	Soluble in DCM, DMSO, DMF; limited solubility in water.[2]
Key Feature	Electrophilic C4 center (activated by pyrazine nitrogen).[1]

Synthetic Pathway

The synthesis of **4-chloroimidazo[1,2-a]quinoxaline** typically proceeds via the chlorination of its lactam precursor, imidazo[1,2-a]quinoxalin-4(5H)-one. This transformation utilizes phosphoryl chloride (

) as both the chlorinating agent and solvent.[1]

Mechanism of Action

- Activation: The carbonyl oxygen of the lactam attacks the phosphorus of , creating an activated phosphoryl intermediate.[1]
- Aromatization: The chloride ion (released from) attacks the C4 position.[1]
- Elimination: The phosphoryl group is eliminated, restoring aromaticity to the central ring and yielding the chlorinated product.[1]

Visualization: Synthesis Workflow

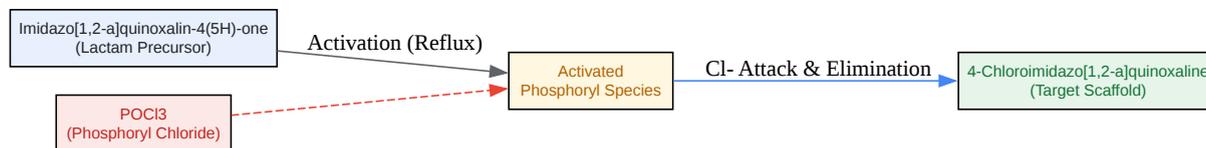


Figure 1: Chlorodehydration of the lactam precursor to the 4-chloro derivative.

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[1]

Reactivity Profile: The Engine

The core value of **4-chloroimidazo[1,2-a]quinoxaline** is its reactivity toward nucleophiles (amines, thiols, alkoxides).

- **Electronic Driver:** The nitrogen atoms in the quinoxaline ring (positions 1 and 5) exert a strong electron-withdrawing effect, making the C4 carbon highly electrophilic.
- **Regioselectivity:** Substitution occurs almost exclusively at C4 due to the leaving group ability of the chloride and the resonance stabilization of the Meisenheimer-like transition state.

Visualization: Nucleophilic Substitution ()

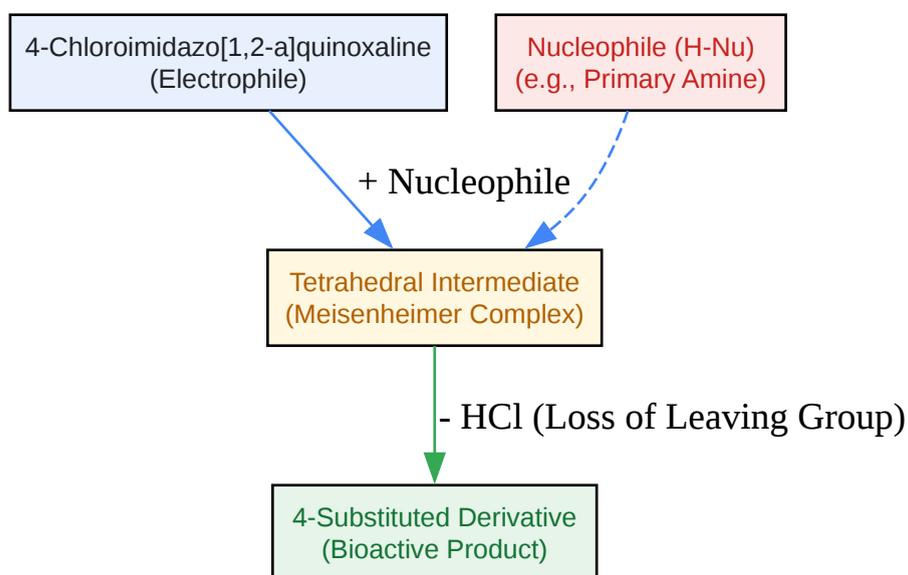


Figure 2: Mechanism of Nucleophilic Aromatic Substitution at C4.

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[1][2][3][4][5]

Experimental Protocols

Protocol A: Synthesis of 4-Chloroimidazo[1,2-a]quinoxaline

Objective: Convert the 4-oxo precursor to the reactive chloro-intermediate.

- Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube (to exclude moisture, as hydrolyzes violently).
- Reagents:
 - Imidazo[1,2-a]quinoxalin-4(5H)-one (1.0 equiv)
 - (Phosphoryl chloride) (Excess, typically 5–10 vol/wt acts as solvent).[1]
 - Optional: Catalytic N,N-Dimethylaniline (can accelerate reaction).[1]
- Procedure:

- Add the solid precursor to the flask.
- Cautiously add

at room temperature.[1]
- Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. Monitor by TLC (the starting material spot should disappear).[1]
- Workup (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring to quench excess

.
- Neutralize the aqueous solution with saturated

or

to pH ~8.[1]
- Extract with Dichloromethane (DCM) or Ethyl Acetate (

).[1]
- Dry organic layer over anhydrous

, filter, and concentrate in vacuo.
- Purification: Recrystallization from ethanol or flash chromatography (DCM/MeOH gradient) if necessary.

Protocol B: General Nucleophilic Substitution (

)
Objective: Functionalize the scaffold with an amine (e.g., to create an Imiqualine analog).

- Reagents:
 - **4-Chloroimidazo[1,2-a]quinoxaline** (1.0 equiv)

- Amine nucleophile (1.2–1.5 equiv)
- Base:

or

(2.0 equiv) to scavenge HCl.[1]
- Solvent: DMF, Ethanol, or Acetonitrile.
- Procedure:
 - Dissolve the chloro-scaffold in the chosen solvent.[1]
 - Add the base and the amine.[1][3][4]
 - Condition Selection:
 - Reactive Amines: Stir at Room Temperature (1–4 h).
 - Sterically Hindered Amines: Heat to 60–80 °C or use Microwave irradiation (120 °C, 15 min).[1]
 - Monitor by TLC.[1]
- Workup: Dilute with water. If the product precipitates, filter and wash with water.[1] If not, extract with Ethyl Acetate.[1]

Therapeutic Applications (Imiqualines)

The 4-chloro derivative is the gateway to "Imiqualines," a class of compounds showing potent anticancer activity.

- Melanoma: Derivatives substituted with specific amines (e.g., 3,4-dihydroxyphenyl moieties) have shown

values in the nanomolar range against A375 melanoma cell lines [1].
- Mechanism: These derivatives often act by inhibiting tubulin polymerization or modulating specific kinases, distinct from standard BRAF inhibitors [2].[1]

- Structure-Activity Relationship (SAR): The substituent at C4 dictates solubility and binding affinity, while the rigid tricyclic core ensures proper orientation in the binding pocket.

References

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